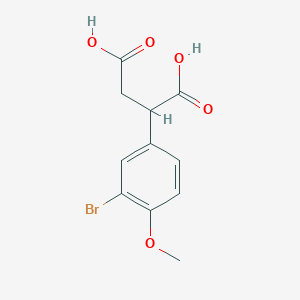

2-(3-Bromo-4-methoxyphenyl)succinic acid

Description

Contextualization of Substituted Phenylsuccinic Acid Derivatives in Chemical Research

Substituted phenylsuccinic acid derivatives represent a class of organic compounds that have garnered considerable attention in chemical research. The phenylsuccinic acid scaffold provides a versatile platform for the synthesis of more complex molecules. These derivatives have been investigated for a range of potential biological activities, including as anticonvulsants and hypoglycemic agents. nih.govresearchgate.netnih.gov The dicarboxylic acid functionality offers multiple reactive sites for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery and development.

Significance of Bromo- and Methoxy-Functionalized Aromatic Systems in Synthetic Design

The presence of bromo and methoxy (B1213986) groups on the aromatic ring of 2-(3-Bromo-4-methoxyphenyl)succinic acid is of particular strategic importance in synthetic design. The bromine atom, a halogen, serves as a versatile functional handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the introduction of a bromine atom can significantly influence the electronic properties of the aromatic ring and can enhance the therapeutic activity of a molecule.

The methoxy group, on the other hand, is an electron-donating group that can influence the reactivity and regioselectivity of reactions on the aromatic ring. In the context of medicinal chemistry, the methoxy group can play a crucial role in the binding of a molecule to its biological target and can also impact its metabolic stability and pharmacokinetic profile. The strategic placement of both bromo and methoxy substituents on the phenyl ring, therefore, offers a powerful combination for fine-tuning the chemical and biological properties of the resulting molecule.

Research Rationale and Scope for the Investigation of this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known utility of its structural components. The primary research interest in this compound would likely stem from its potential as a key intermediate in the synthesis of novel, biologically active compounds.

The succinic acid moiety provides a core structure that is present in various bioactive molecules. The bromo- and methoxy-substituted phenyl group is a common feature in many pharmaceutical agents, where these substituents are used to modulate activity, selectivity, and pharmacokinetic properties. Therefore, the investigation of this compound would logically focus on its elaboration into more complex structures with potential therapeutic applications.

The scope of such research would likely encompass:

The development of efficient and stereoselective synthetic routes to this compound.

The exploration of its reactivity, particularly at the carboxylic acid groups and the bromine-substituted position on the aromatic ring.

Its use as a building block in the synthesis of novel heterocyclic compounds, peptides, or other complex organic molecules.

The biological evaluation of the resulting compounds for a range of activities, guided by the known pharmacological profiles of related substituted phenylsuccinic acids.

Below is a table summarizing the basic physicochemical properties of this compound, compiled from available chemical supplier data.

| Property | Value |

| CAS Number | 327098-82-8 |

| Molecular Formula | C₁₁H₁₁BrO₅ |

| Molecular Weight | 303.11 g/mol |

| Predicted LogP | 1.59 |

| Predicted pKa | 3.63 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

Note: The LogP and pKa values are predicted and may vary from experimental values.

For comparative purposes, the properties of the related precursor, 2-(3-Bromo-4-methoxyphenyl)acetic acid, are presented below. nih.gov

| Property | Value |

| CAS Number | 66916-99-2 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Melting Point | 114-115 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO5/c1-17-9-3-2-6(4-8(9)12)7(11(15)16)5-10(13)14/h2-4,7H,5H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQKAVFUSDXGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 3 Bromo 4 Methoxyphenyl Succinic Acid

Retrosynthetic Analysis of the 2-(3-Bromo-4-methoxyphenyl)succinic Acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic pathway. For this compound, the primary disconnection points are the carbon-carbon bonds of the succinic acid moiety and the carbon-halogen and carbon-oxygen bonds on the aromatic ring.

A logical primary disconnection is the Cα-Cβ bond of the succinic acid group. This simplifies the target molecule to a key precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid , and a one-carbon synthon that can introduce the additional carboxylic acid group (e.g., CO₂ or cyanide). This approach identifies the arylacetic acid derivative as a crucial intermediate, focusing the initial synthetic efforts on its preparation.

Further deconstruction of 2-(3-bromo-4-methoxyphenyl)acetic acid involves disconnecting the aryl-bromine bond and the aryl-methoxy bond. This leads back to the even simpler and commercially available precursor, 4-methoxyphenylacetic acid . This retrosynthetic plan outlines a forward synthesis that begins with the functionalization of a pre-existing methoxyphenylacetic acid scaffold.

An alternative disconnection strategy targets the bond between the aromatic ring and the α-carbon of the succinic acid. This approach would involve coupling a 3-bromo-4-methoxyphenyl organometallic reagent with a four-carbon electrophile containing the two carboxylic acid functionalities. However, the former strategy, which builds the succinic acid moiety onto a pre-formed aryl scaffold, is often more direct.

Precursor Synthesis Strategies for the Aryl Moiety

The core of the target molecule is the 3-bromo-4-methoxyphenyl scaffold. The synthesis of this structure requires precise control over the regiochemistry of substitution on the benzene ring.

A direct and efficient method for preparing the key intermediate, 2-(3-bromo-4-methoxyphenyl)acetic acid, is the regioselective electrophilic bromination of 4-methoxyphenylacetic acid. nih.gov In this reaction, the starting material possesses two activating substituents on the phenyl ring: the methoxy (B1213986) group (-OCH₃) and the acetic acid side chain (-CH₂COOH). The methoxy group is a strong ortho-, para-directing activator, while the alkyl-acid side chain is a weak ortho-, para-director.

The powerful activating and directing effect of the methoxy group dominates the reaction, directing the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the acetic acid group, bromination occurs selectively at one of the ortho positions (C3 or C5). The reaction yields the desired 3-bromo isomer with high selectivity. nih.gov A published procedure reports a high yield of 84% for this transformation using elemental bromine in acetic acid. nih.gov

| Reagent/Parameter | Condition | Reference |

| Starting Material | 4-Methoxyphenylacetic acid | nih.gov |

| Brominating Agent | Bromine (Br₂) | nih.gov |

| Solvent | Acetic Acid | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Reaction Time | 60 minutes | nih.gov |

| Yield | 84% | nih.gov |

While bromination of 4-methoxyphenylacetic acid is a primary route, other strategies can be employed to construct the 3-bromo-4-methoxyphenyl core, often starting from different commercially available materials.

One alternative begins with 3-bromo-4-methoxybenzaldehyde . This compound can be synthesized via the solvent-free bromination of 4-methoxybenzaldehyde. From the aldehyde, various synthetic transformations can be employed to introduce the two-carbon side chain required to form the acetic acid precursor.

Another potential route starts with a different substitution pattern. For instance, a synthesis could begin with p-fluoronitrobenzene. A sequence of regioselective bromination, followed by nucleophilic substitution of the fluorine with methoxide (etherification), and finally, reduction of the nitro group would yield 3-bromo-4-methoxyaniline. This aniline could then be converted into the desired arylacetic acid scaffold through a Sandmeyer reaction or other functional group interconversions.

The efficiency of the synthesis relies on optimizing the key functionalization steps. For the bromination of activated aromatic rings like 4-methoxyphenylacetic acid, several factors can be tuned to maximize yield and selectivity while minimizing side products.

Choice of Brominating Agent : While elemental bromine (Br₂) is effective, alternative reagents such as N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved handling. The choice often depends on the substrate's reactivity and the desired selectivity.

Solvent : Acetic acid is a common solvent that facilitates the reaction with bromine. nih.gov Chlorinated solvents like chloroform are also used in bromination reactions.

Temperature Control : Electrophilic aromatic substitution is an exothermic process. Maintaining a controlled temperature, such as room temperature or below (e.g., 0 °C), is crucial to prevent over-bromination and the formation of undesired isomers. nih.gov

Reaction Time : Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) ensures the reaction is stopped once the starting material is consumed, preventing potential degradation or side reactions.

Methylation, if required in an alternative route (e.g., methylating a hydroxyl group), is a well-established transformation. Reagents like dimethyl sulfate or methyl iodide in the presence of a mild base (e.g., K₂CO₃) are typically used. Optimization involves ensuring complete reaction without affecting other functional groups in the molecule.

Construction of the Succinic Acid Moiety

Once the key precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid, or a related scaffold like 3-bromo-4-methoxybenzaldehyde is obtained, the final step is the construction of the succinic acid side chain. This involves adding a second carboxylic acid group (or its precursor) at the alpha-position of the existing side chain.

A highly effective method for this transformation is the Stobbe condensation . This reaction condenses an aldehyde or ketone with a dialkyl succinate (such as diethyl succinate) in the presence of a strong base like potassium t-butoxide or sodium ethoxide. wikipedia.orgsynarchive.comorganicreactions.org

In a potential route to the target compound, 3-bromo-4-methoxybenzaldehyde would be reacted with diethyl succinate. The mechanism involves the formation of a γ-lactone intermediate, which undergoes base-catalyzed ring opening to yield an alkylidene succinic acid half-ester. wikipedia.orgjuniperpublishers.com The resulting carbon-carbon double bond can then be reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). Finally, saponification (hydrolysis) of the remaining ester group yields the target dicarboxylic acid, this compound.

The Stobbe condensation represents an indirect but powerful strategy for what is effectively an α-functionalization. Direct α-carboxylation of the 2-(3-bromo-4-methoxyphenyl)acetic acid precursor is another theoretical approach. This would typically involve several steps:

Esterification : The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester) to protect the acidic proton and allow for the formation of an enolate.

Enolate Formation : The ester is treated with a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), at low temperatures to deprotonate the α-carbon and form an enolate.

Carboxylation : The resulting enolate is then quenched with an electrophilic source of CO₂, such as carbon dioxide gas or diethyl carbonate, to install the second carboxyl group at the alpha position.

Hydrolysis : The final step involves the hydrolysis of both ester groups to yield the desired succinic acid derivative.

While plausible, this direct carboxylation route can be challenging due to the potential for side reactions. The Stobbe condensation, starting from the corresponding aldehyde, often provides a more reliable and higher-yielding pathway for the synthesis of 2-arylsuccinic acids. organicreactions.orgjuniperpublishers.com

Approaches to Succinic Acid Derivatives

The synthesis of succinic acid derivatives can be broadly categorized into several key approaches. One common method involves the alkylation of succinate esters. This can be achieved by generating an enolate from a succinate diester, which then reacts with an appropriate electrophile. Another significant strategy is the Stobbe condensation, a base-catalyzed reaction between a dialkyl succinate and a ketone or aldehyde, which directly yields an alkylidenesuccinic acid or a related half-ester. juniperpublishers.comwikipedia.orgchemistry-reaction.com Furthermore, Michael additions to α,β-unsaturated carbonyl compounds provide a powerful tool for constructing the succinic acid backbone. masterorganicchemistry.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Convergent and Linear Synthetic Pathways to this compound

Both linear and convergent strategies can be envisioned for the synthesis of this compound. A linear approach would involve the sequential modification of a starting material through a series of steps. In contrast, a convergent synthesis would involve the independent synthesis of key fragments of the target molecule, which are then combined in a later step.

Condensation Reactions with Aryl Building Blocks

A prominent strategy for the synthesis of this compound involves the Stobbe condensation. This reaction offers a direct route to form the carbon skeleton of the target molecule by reacting an aryl aldehyde or ketone with a succinic ester in the presence of a strong base. sci-hub.seunacademy.com

A plausible synthetic route commences with the readily available 3-bromo-4-methoxybenzaldehyde. This aldehyde can undergo a Stobbe condensation with a dialkyl succinate, such as diethyl succinate, in the presence of a base like sodium ethoxide or potassium tert-butoxide. juniperpublishers.comwikipedia.org The mechanism involves the formation of a γ-lactone intermediate, which then undergoes ring-opening to yield the corresponding alkylidenesuccinic acid monoester. wikipedia.org Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester group would afford the final product, this compound.

Table 1: Proposed Synthesis via Stobbe Condensation

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Bromo-4-methoxybenzaldehyde, Diethyl succinate | 1. Base (e.g., NaOEt, KOtBu) 2. Acidic workup | Diethyl (E/Z)-2-(3-bromo-4-methoxybenzylidene)succinate |

| 2 | Diethyl (E/Z)-2-(3-bromo-4-methoxybenzylidene)succinate | H₂, Pd/C | Diethyl 2-(3-bromo-4-methoxyphenyl)succinate |

| 3 | Diethyl 2-(3-bromo-4-methoxyphenyl)succinate | 1. NaOH (aq) 2. HCl (aq) | This compound |

Addition Reactions to Unsaturated Precursors

An alternative approach involves the use of addition reactions to unsaturated precursors, which can be synthesized from 3-bromo-4-methoxybenzaldehyde. A key intermediate in this pathway is 3-bromo-4-methoxycinnamic acid or its corresponding ester.

This synthesis can be initiated by a Knoevenagel condensation of 3-bromo-4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine or piperidine to yield 3-bromo-4-methoxycinnamic acid. frontiersin.org This α,β-unsaturated acid can then serve as a Michael acceptor. A conjugate addition of a nucleophile, such as the cyanide ion (from NaCN or KCN), to the β-position of the cinnamic acid derivative would introduce the second carboxylic acid precursor. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would then yield the target this compound. libretexts.org

Table 2: Proposed Synthesis via Michael Addition

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Bromo-4-methoxybenzaldehyde, Malonic acid | Pyridine, Piperidine | (E)-3-(3-Bromo-4-methoxyphenyl)acrylic acid |

| 2 | (E)-3-(3-Bromo-4-methoxyphenyl)acrylic acid | 1. NaCN 2. H₂O | 2-(3-Bromo-4-methoxyphenyl)-3-cyanopropanoic acid |

| 3 | 2-(3-Bromo-4-methoxyphenyl)-3-cyanopropanoic acid | H₃O⁺, heat | This compound |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient alternative to traditional multi-step syntheses. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, analogous reactions suggest its feasibility.

For instance, a variation of the Strecker synthesis or the Ugi reaction could potentially be adapted. A hypothetical MCR could involve the reaction of 3-bromo-4-methoxybenzaldehyde, an amine, a cyanide source, and a component that can be converted into a carboxylic acid group. However, developing such a novel MCR would require significant experimental investigation to optimize the reaction conditions and identify suitable components.

Methodological Advancements in Reaction Optimization and Yield Enhancement

The efficiency of the synthetic routes described above can be significantly improved through various methodological advancements.

For the Stobbe condensation , the choice of base and solvent is crucial. While sodium ethoxide is traditionally used, stronger, non-nucleophilic bases like potassium tert-butoxide or sodium hydride can often lead to higher yields and shorter reaction times, particularly with sterically hindered or less reactive aldehydes. wikipedia.orgresearchgate.net The use of aprotic solvents can also be beneficial in minimizing side reactions. Furthermore, solvent-free conditions using solid-supported bases have been explored to develop more environmentally friendly protocols. researchgate.net

In the context of Michael additions , the choice of catalyst can greatly influence the reaction's efficiency and selectivity. The use of phase-transfer catalysts can be advantageous when dealing with reactants of differing solubilities. For the hydrolysis of the intermediate nitrile, microwave-assisted heating can significantly reduce reaction times compared to conventional heating methods.

Advanced Spectroscopic and Structural Elucidation of 2 3 Bromo 4 Methoxyphenyl Succinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2-(3-Bromo-4-methoxyphenyl)succinic acid is predicted to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), and succinic acid protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring—namely the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atom (-Br) and succinic acid group.

Aromatic Region: The three protons on the phenyl ring are expected to appear as distinct multiplets in the downfield region (typically δ 6.8–7.5 ppm) due to the deshielding effect of the aromatic system.

The proton ortho to the methoxy group is expected at the most upfield position.

The proton ortho to the bromine atom would likely be the most downfield of the aromatic signals.

Succinic Acid Moiety: The succinic acid portion of the molecule contains three protons. These protons form an AMX spin system, which would result in complex splitting patterns.

The benzylic proton (CH attached to the phenyl ring) would be significantly deshielded.

The two diastereotopic protons of the adjacent methylene group (CH₂) would show distinct chemical shifts and exhibit both geminal and vicinal coupling.

Methoxy Group: The three equivalent protons of the methoxy group are predicted to appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm. nih.gov

The table below presents the predicted ¹H NMR chemical shifts and coupling constants based on the analysis of structural analogs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.89 | Singlet (s) | N/A |

| Aromatic H (ortho to -OCH₃) | ~6.90 | Doublet (d) | ~8.5 |

| Aromatic H (ortho to succinic acid) | ~7.20 | Doublet of doublets (dd) | ~8.5, ~2.2 |

| Aromatic H (ortho to -Br) | ~7.50 | Doublet (d) | ~2.2 |

| Succinic -CH (benzylic) | ~4.0-4.2 | Doublet of doublets (dd) | ~8.0, ~6.0 |

| Succinic -CH₂ (diastereotopic Hₐ) | ~2.8-3.0 | Doublet of doublets (dd) | ~17.0 (geminal), ~8.0 (vicinal) |

| Succinic -CH₂ (diastereotopic Hₑ) | ~2.6-2.8 | Doublet of doublets (dd) | ~17.0 (geminal), ~6.0 (vicinal) |

| Carboxylic Acid -OH (x2) | >10.0 | Broad Singlet (br s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, a total of 11 distinct carbon signals are expected, as there are no planes of symmetry in the molecule.

Carbonyl Carbons: The two carboxylic acid carbons (-COOH) are expected to resonate at the most downfield positions (δ > 170 ppm) due to the strong deshielding effect of the attached oxygen atoms.

Aromatic Carbons: The six carbons of the phenyl ring will appear in the δ 110–160 ppm range. The carbons directly attached to substituents (ipso-carbons) show characteristic shifts: the carbon attached to the methoxy group is highly deshielded (~155 ppm), while the carbon bonded to bromine is shielded relative to unsubstituted benzene but identifiable (~112 ppm). nih.gov

Aliphatic Carbons: The methoxy carbon (-OCH₃) typically appears around δ 56 ppm. nih.gov The two carbons of the succinic acid backbone will be found in the upfield region of the spectrum.

The following table details the predicted assignments for the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH (C1 of succinic acid) | ~178 |

| -COOH (C4 of succinic acid) | ~175 |

| Aromatic C (attached to -OCH₃) | ~156 |

| Aromatic C (attached to succinic acid) | ~130 |

| Aromatic CH (ortho to -Br) | ~134 |

| Aromatic CH (ortho to succinic acid) | ~129 |

| Aromatic C (attached to -Br) | ~112 |

| Aromatic CH (ortho to -OCH₃) | ~112 |

| -OCH₃ | ~56.5 |

| Succinic -CH (benzylic) | ~45-50 |

| Succinic -CH₂ | ~35-40 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. It would be crucial for confirming the AMX spin system of the succinic acid moiety by showing cross-peaks between the benzylic -CH proton and the two methylene -CH₂ protons. It would also confirm the connectivity of the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be useful to confirm the substitution pattern on the aromatic ring by observing NOE effects between the methoxy protons and the adjacent aromatic proton.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid groups. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration would appear as a strong, sharp band around 1700-1725 cm⁻¹. researchgate.netresearchgate.net

Other key absorptions would include:

Aromatic C-H stretching: Just above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple sharp bands in the 1600–1450 cm⁻¹ region.

C-O stretching: Strong bands for the aryl-ether and carboxylic acid C-O bonds in the 1300–1000 cm⁻¹ region.

C-Br stretching: A weaker band in the fingerprint region, typically below 600 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Aliphatic | 3000-2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1725-1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Weak, Sharp |

| C-O Stretch | Aryl Ether & Acid | 1320-1000 | Strong |

| C-Br Stretch | Aryl Halide | 600-500 | Medium-Weak |

Raman Spectroscopy Analysis of Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. The Raman spectrum would be expected to show a strong signal for the aromatic ring's symmetric "breathing" mode. The C=C stretching vibrations of the aromatic ring would also be prominent. The carbonyl C=O stretch, while strong in the IR, would be weaker in the Raman spectrum. The C-Br stretch may also be more easily observed in the Raman spectrum compared to the FT-IR. Analysis of the Raman spectrum would aid in confirming the presence and substitution pattern of the aromatic ring and the succinic acid backbone.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation products.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides the capability to measure the mass of a molecule with extremely high accuracy. This precision allows for the determination of a compound's elemental formula. The molecular formula for this compound is C₁₁H₁₁BrO₅. By summing the exact masses of the most abundant isotopes of its constituent atoms, the theoretical monoisotopic mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, which can confirm the elemental composition with a high degree of confidence.

Table 1: Calculation of Theoretical Monoisotopic Mass for C₁₁H₁₁⁷⁹BrO₅

| Element | Count | Exact Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Oxygen (¹⁶O) | 5 | 15.994915 | 79.974575 |

| Total | | | 301.978987 |

An experimental HRMS analysis of this compound would be expected to yield a mass value extremely close to this theoretical figure, typically within a few parts per million (ppm), thereby verifying its molecular formula.

Fragmentation Pattern Analysis

While specific experimental mass spectra for this compound are not widely published, a plausible fragmentation pattern can be predicted based on the chemical nature of its functional groups and established fragmentation rules for similar structures, such as carboxylic acids and brominated aromatic compounds.

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺˙ or [M-H]⁻) is formed. This high-energy species undergoes a series of fragmentation events to produce smaller, more stable ions. Key predicted fragmentation pathways for this molecule include:

Alpha Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carboxylic acid groups is a common pathway for carboxylic acids.

Decarboxylation: The loss of one or both carboxyl groups as carbon dioxide (CO₂, 44 Da) is a characteristic fragmentation for dicarboxylic acids.

Benzylic Cleavage: The bond between the succinic acid moiety and the phenyl ring is a point of potential cleavage, leading to the formation of a stable benzylic cation or radical.

Loss of Small Molecules: The elimination of stable neutral molecules such as water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da) is also anticipated.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Description of Loss/Cleavage | Neutral Loss | Predicted Fragment m/z (for ⁷⁹Br isotope) |

|---|---|---|

| Molecular Ion ([M]⁺˙) | - | 302 |

| Loss of hydroxyl radical (-OH) | •OH | 285 |

| Loss of water (-H₂O) | H₂O | 284 |

| Loss of carboxyl radical (-COOH) | •COOH | 257 |

| Loss of carbon dioxide (-CO₂) | CO₂ | 258 |

| Benzylic cleavage (loss of C₄H₄O₄•) | C₄H₄O₄• | 185 |

X-ray Crystallography for Solid-State Structure Determination

While experimental crystallographic data for this compound is not available in the reviewed scientific literature, the principles of X-ray crystallography allow for a theoretical discussion of the structural aspects that would be investigated. This technique provides definitive information on the precise spatial arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Unit Cell Parameters

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would determine its fundamental crystallographic parameters. This would include the dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the lengths a, b, and c, and the angles α, β, and γ between them. The analysis would also reveal the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the crystal. Furthermore, this technique would provide precise bond lengths, bond angles, and torsion angles within the molecule, defining its exact molecular geometry.

Analysis of Molecular Conformation and Stereochemical Aspects

The succinic acid portion of the molecule contains a chiral center at the carbon atom attached to the phenyl ring. A crystallographic analysis would unambiguously determine the relative stereochemistry in the crystal. Moreover, it would reveal the molecule's conformation—the specific three-dimensional shape it adopts in the solid state. This includes the rotational orientation of the 3-bromo-4-methoxyphenyl group relative to the succinic acid chain and the conformation of the succinic acid backbone itself.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking, Halogen Bonding)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular forces. Based on the functional groups present in this compound, several key interactions would be anticipated and could be precisely characterized by X-ray crystallography.

Hydrogen Bonding: The two carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they would form strong intermolecular O-H···O hydrogen bonds, linking adjacent molecules. A common and highly stable arrangement for dicarboxylic acids is the formation of centrosymmetric dimers, where two molecules are held together by a pair of hydrogen bonds.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding. This occurs when the electropositive region on the outer surface of the bromine atom (the σ-hole) forms an attractive interaction with a Lewis basic site on a neighboring molecule, such as a carbonyl oxygen (C-Br···O=C). nih.govacs.org This type of interaction plays a significant role in directing crystal packing. researchgate.netmdpi.com

A complete crystallographic study would map these interactions in detail, revealing the supramolecular architecture of the compound in the solid state.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules. For this compound, a detailed Hirshfeld analysis would provide critical insights into the forces governing its solid-state architecture.

Based on the functional groups present in the molecule—a brominated and methoxylated phenyl ring, and a succinic acid moiety—several types of intermolecular contacts are anticipated to be significant. The analysis of structurally related brominated organic compounds reveals common interaction patterns that are likely to be observed for the title compound.

Expected Intermolecular Contacts and Their Contributions:

A quantitative breakdown of these interactions is typically presented as percentage contributions to the total Hirshfeld surface. For analogous brominated aromatic compounds, the distribution of these contacts is often as follows:

| Intermolecular Contact Type | Expected Contribution | Description |

| H···H | High | Hydrogen-hydrogen contacts are generally the most abundant, arising from the numerous hydrogen atoms on the phenyl ring and the succinic acid chain. |

| C···H/H···C | Significant | These interactions involve the carbon atoms of the aromatic ring and the succinic acid backbone with hydrogen atoms of neighboring molecules, often contributing substantially to the overall crystal packing. |

| O···H/H···O | Significant | The presence of carboxylic acid and methoxy groups makes hydrogen bonding a key feature. Strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules are expected, leading to the formation of dimers or extended chains. Weaker C-H···O interactions are also likely. |

| Br···H/H···Br | Moderate | Contacts involving the bromine atom are expected to be a notable contributor, reflecting the influence of this halogen atom on the crystal packing. |

| Br···O/O···Br | Minor | These interactions, though less frequent, can play a role in the directional packing of the molecules. |

| C···C | Minor | π-π stacking interactions between the aromatic rings of adjacent molecules may occur, contributing to the stability of the crystal structure. |

Note: The exact percentages for this compound would require specific crystallographic data and computational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of this compound would be dictated by the chromophores present, primarily the substituted benzene ring.

The absorption of UV radiation by organic molecules excites electrons from a lower energy ground state to a higher energy excited state. nih.gov The types of electronic transitions are related to the molecular orbitals involved, typically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For aromatic compounds like the one , the most significant transitions are of the π → π* type, originating from the delocalized π-electron system of the benzene ring. spcmc.ac.in

Expected Electronic Transitions and Spectral Features:

The benzene chromophore itself exhibits characteristic absorption bands, which are modified by the presence of substituents. spcmc.ac.in For this compound, the bromo, methoxy, and succinic acid groups attached to the phenyl ring will influence the energy of the π → π* transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene.

π → π Transitions:* These are expected to be the most intense absorptions in the UV spectrum. The substituted benzene ring will likely show primary and secondary absorption bands. The presence of auxochromes (the methoxy group with its non-bonding electrons) and other substituents can cause a bathochromic (red) shift to longer wavelengths and an increase in intensity (hyperchromic effect). vscht.cz

n → π Transitions:* The carboxylic acid and methoxy groups contain oxygen atoms with lone pairs of non-bonding electrons (n electrons). This allows for n → π* transitions, which are typically of lower intensity and occur at longer wavelengths than the primary π → π* transitions. nih.gov

The solvent in which the spectrum is recorded can also influence the positions of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λmax.

Predicted UV-Vis Absorption Data:

While experimental values for this compound are not available, a general prediction based on substituted benzenes can be made. ijermt.org

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 200 - 280 | Substituted benzene ring |

| n → π | > 280 | Carbonyl of carboxylic acid, Methoxy group |

Note: These are estimated ranges, and the actual λmax values would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 2 3 Bromo 4 Methoxyphenyl Succinic Acid

Density Functional Theory (DFT) Calculations

DFT calculations serve as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. These calculations would be essential for a thorough investigation of 2-(3-bromo-4-methoxyphenyl)succinic acid.

Geometric Optimization and Conformational Energy Landscapes

A foundational step in computational analysis is the geometric optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with multiple rotatable bonds, a comprehensive conformational analysis would be required to identify the global energy minimum and other low-energy conformers. This would involve systematically rotating the bonds associated with the succinic acid moiety and the methoxy (B1213986) group to map out the conformational energy landscape. The resulting data on bond lengths, bond angles, and dihedral angles for the most stable conformer would provide a precise structural model. For a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, studies have shown that the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid group is significantly tilted. nih.gov Similar orientational preferences would be anticipated for the succinic acid derivative.

Vibrational Frequency Calculations and Theoretical Spectra Prediction

Following geometric optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum but also predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The theoretical spectra can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands. For analogous aromatic compounds, characteristic vibrational modes for the phenyl ring, methoxy group, and carboxylic acid functionalities are well-established and would be expected in the theoretical spectra of this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Prediction

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. jchr.org These theoretical values are invaluable for interpreting experimental NMR spectra, helping to assign signals to specific nuclei within the molecule. For this compound, predictions would be made for the protons and carbons of the phenyl ring, the methoxy group, and the succinic acid chain. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Molecular Orbital Analysis (HOMO-LUMO energy gap and distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. jchr.org A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the this compound molecule are most involved in electronic transitions and chemical reactions.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule. |

| Energy Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. |

Electronic Structure and Reactivity Analysis

Beyond molecular orbitals, other computational tools can further elucidate the electronic structure and predict the reactivity of this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red regions denote negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. jchr.org For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, identifying them as sites for electrophilic interaction. Positive potential would be expected around the acidic protons of the carboxyl groups.

| Color Code | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich region, potential site for electrophilic attack. |

| Blue | Positive | Electron-poor region, potential site for nucleophilic attack. |

| Green | Neutral | Region of intermediate potential. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

NBO analysis is a computational method used to study the distribution of electron density in a molecule. It provides a localized, Lewis-like picture of bonding, lone pairs, and vacant orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energies associated with these interactions can be calculated to understand the molecule's electronic structure and stability.

Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index, Fukui Functions)

These descriptors are derived from conceptual Density Functional Theory (DFT) and are used to predict the reactivity of a molecule.

Local descriptors , such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric clashes.

Theoretical Prediction of Linear and Non-Linear Optical (NLO) Properties (e.g., polarizability and hyperpolarizability)

Computational methods can be used to predict the NLO properties of a molecule. These properties are related to how a molecule's charge distribution is affected by an external electric field.

Polarizability (α) describes the linear response of the electron cloud to an electric field.

Hyperpolarizability (β and γ) describes the non-linear response and is crucial for materials used in optoelectronic applications.

Solvent Effects on Molecular Properties through Continuum Solvation Models

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the properties of a molecule without explicitly representing the solvent molecules. This approach models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solution phase, which can differ significantly from the gas phase.

Without published studies on This compound , it is not possible to provide specific data or detailed research findings for any of the above analyses for this compound.

Advanced Analytical Methodologies for Purity, Identity, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like 2-(3-Bromo-4-methoxyphenyl)succinic acid. Its versatility allows for various modes of separation, each tailored to specific analytical goals.

Reverse-phase HPLC (RP-HPLC) and normal-phase HPLC (NP-HPLC) are the primary modes used for separating the target compound from impurities and starting materials.

Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid like formic acid or phosphoric acid). For this compound, which is a moderately polar molecule containing two carboxylic acid groups, RP-HPLC is highly effective. The retention of the compound is governed by its hydrophobic interactions with the stationary phase. By adjusting the ratio of the organic solvent in the mobile phase, the retention time can be finely controlled to achieve separation from more polar or less polar impurities. A UV detector is typically employed for quantification, as the phenyl ring in the molecule provides strong chromophores. nih.gov A simple non-ion-pair reversed-phase HPLC method is often sufficient for the quantification of succinic acid and its derivatives. nih.gov

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). NP-HPLC can be an alternative for separating isomers or when RP-HPLC does not provide adequate resolution. For the target compound, NP-HPLC separates analytes based on their polar functional groups (carboxylic acids, methoxy (B1213986) group) interacting with the polar stationary phase. researchgate.net

The purity of the compound is assessed by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks detected.

| Parameter | Reverse-Phase HPLC Conditions | Normal-Phase HPLC Conditions |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Silica (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic) | n-Hexane:Isopropanol with 0.1% Acetic Acid (Isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 225 nm or 254 nm | UV at 254 nm |

| Column Temperature | 30 °C | 30 °C |

| Injection Volume | 10 µL | 10 µL |

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral HPLC is essential for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. This is particularly crucial in pharmaceutical applications where one enantiomer may have desired therapeutic activity while the other is inactive or causes adverse effects.

The separation is achieved using a chiral stationary phase (CSP). CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., Chiralcel OD-H) or Pirkle-type columns (e.g., Whelk-O1) are commonly used for this purpose. researchgate.netnih.gov The mobile phase is typically a nonpolar solvent mixture, such as hexane and isopropanol, often with a small amount of an acidic or basic modifier (like trifluoroacetic acid or triethylamine) to improve peak shape and resolution. researchgate.netnih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. researchgate.net

| Parameter | Typical Chiral HPLC Conditions |

|---|---|

| Column | Chiralcel OD-H or (R,R) Whelk-O1 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 10% Isopropanol in Hexane with 0.1% Trifluoroacetic Acid rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection | UV at 254 nm rsc.org |

| Column Temperature | 25 °C |

| Expected Result | Baseline separation of the two enantiomers |

Coupling HPLC with Mass Spectrometry (HPLC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the high sensitivity and specificity of MS. For this compound, HPLC-MS is invaluable for unequivocal peak identification and structure confirmation, especially for impurities present at low levels.

After separation on the HPLC column, the eluent is directed to the mass spectrometer. An electrospray ionization (ESI) source is typically used, which is well-suited for polar and ionizable molecules like carboxylic acids. The analysis is often performed in negative ionization mode, detecting the deprotonated molecule [M-H]⁻. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern that serves as a structural fingerprint, confirming the identity of the compound and helping to elucidate the structures of unknown impurities. nih.govnih.gov

| Parameter | Typical HPLC-MS Conditions |

|---|---|

| HPLC System | UPLC/HPLC with C18 column |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (MS-compatible) |

| Mass Spectrometer | Triple Quadrupole or Orbitrap |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Scan Mode | Selective Reaction Monitoring (SRM) for quantification or Full Scan for identification nih.gov |

| Expected Ion (m/z) | [M-H]⁻ at approx. 301/303 (accounting for Br isotopes) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique primarily used for volatile and thermally stable compounds. This compound, being a dicarboxylic acid, is non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible.

To analyze this compound by GC, a derivatization step is required to convert the polar carboxylic acid groups into more volatile and stable functional groups, typically esters (e.g., methyl or ethyl esters). This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The resulting volatile ester derivative can then be readily analyzed by GC.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., with a 5% phenyl methyl siloxane stationary phase). nist.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection and quantification. GC-MS provides definitive identification based on the fragmentation pattern of the derivative. nist.govnist.gov

| Parameter | Typical GC Conditions for Ester Derivative |

|---|---|

| Derivatization Agent | Methanol with H₂SO₄ or Diazomethane |

| Column | Capillary, 5% Phenyl methyl siloxane (e.g., 30 m x 0.25 mm) nist.gov |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min nist.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen) in a compound. For this compound (C₁₁H₁₁BrO₅), this analysis provides experimental percentages of C and H. The percentage of oxygen is typically determined by difference. The presence of bromine would require specific analytical methods for heteroatoms.

The process usually involves combustion analysis, where a small, precisely weighed sample is burned in an excess of oxygen. The combustion products (CO₂, H₂O) are collected and measured, allowing for the calculation of the carbon and hydrogen content. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values helps to confirm the empirical formula and supports the compound's identity and purity.

| Element | Molecular Formula | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|---|

| Carbon (C) | C₁₁H₁₁BrO₅ (MW: 303.11 g/mol) chemscene.com | 43.59% | 43.65% |

| Hydrogen (H) | 3.66% | 3.63% | |

| Bromine (Br) | 26.36% | 26.29% | |

| Oxygen (O) | 26.39% (by difference) | 26.43% |

Potential Applications and Broader Scientific Impact in Chemical Sciences

A Keystone in the Architecture of Complex Molecules

The structural motifs present in 2-(3-bromo-4-methoxyphenyl)succinic acid make it an attractive starting point for the synthesis of intricate molecular frameworks, particularly in the realms of natural products and pharmaceuticals.

A Promising Precursor in Natural Product and Pharmaceutical Intermediate Synthesis

The utility of the closely related compound, 3-bromo-4-methoxyphenylacetic acid, as a key intermediate in the synthesis of several biologically active molecules provides a strong indication of the potential of its succinic acid counterpart. For instance, 3-bromo-4-methoxyphenylacetic acid has been instrumental in the synthesis of Combretastatin A-4, a potent anti-cancer agent that inhibits tubulin polymerization. researchgate.netnih.govnih.govucl.ac.ukresearchgate.netmdpi.com The synthesis of Combretastatin A-4 has been achieved through various routes, with some methods utilizing precursors that share the bromo-methoxyphenyl scaffold. nih.govnih.govucl.ac.ukcdnsciencepub.com

Furthermore, this structural motif is found in the precursors of other significant natural products. Verongamine, a bromotyrosine-derived histamine H3-antagonist isolated from marine sponges, incorporates a brominated and methoxylated aromatic ring, suggesting that derivatives of this compound could serve as valuable building blocks in the synthesis of novel therapeutic agents. nih.govnih.gov

The vancomycin-type glycopeptide antibiotics, crucial for treating severe bacterial infections, also feature complex aromatic systems. cdnsciencepub.comdoseme-rx.comresearchgate.net The synthesis of vancomycin and its analogs often involves the assembly of substituted amino acid building blocks. researchgate.net The bromo-methoxyphenyl group present in this compound could be elaborated to form key components of these intricate structures.

The presence of both a bromine atom and a methoxy (B1213986) group on the phenyl ring of this compound offers multiple avenues for synthetic modification, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

A Foundation for Agrochemicals and Specialty Chemicals

The development of novel agrochemicals often relies on the synthesis of molecules with specific functionalities that can interact with biological targets in pests or plants. Boronic acid derivatives, for example, have shown significant potential in agrochemical discovery. nih.govnih.gov The bromo-methoxyphenyl group in this compound can be readily converted to a boronic acid functionality, opening pathways to new classes of agrochemicals.

In the realm of specialty chemicals, succinic acid and its derivatives are recognized as important precursors for a wide range of products, including polymers, resins, and solvents. researchgate.netfraunhofer.deresearchgate.net The functional groups on this compound—the carboxylic acid moieties, the bromine atom, and the methoxy group—provide handles for a variety of chemical transformations, making it a versatile starting material for the production of high-value specialty chemicals.

Advancing Materials Science through Molecular Design

The unique combination of aromatic and dicarboxylic acid features in this compound makes it a compelling candidate for the development of advanced materials with tailored properties.

A Monomer for Functional Polymers and Copolymers

Succinic acid is a well-established bio-based platform chemical for the synthesis of biodegradable polyesters and polyamides. fraunhofer.deresearchgate.netrsc.orgmocedes.org The incorporation of aromatic and functional groups into these polymers can significantly enhance their thermal and mechanical properties. The phenyl group in this compound can introduce rigidity and improve the thermal stability of the resulting polymer chains.

The bromine and methoxy substituents offer opportunities for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or the introduction of specific functionalities. This makes this compound a promising monomer for the creation of functional polymers and copolymers with applications ranging from biodegradable plastics to advanced coatings and electronic materials. researchgate.netresearchgate.net

Exploring the Frontiers of Supramolecular Chemistry and Crystal Engineering

The design and synthesis of molecules that can self-assemble into well-defined supramolecular structures is a cornerstone of crystal engineering. Carboxylic acids are known to form robust hydrogen-bonding motifs, which are fundamental to the construction of these assemblies. researchgate.net The two carboxylic acid groups of this compound can participate in various hydrogen bonding interactions, directing the formation of predictable supramolecular architectures. researchgate.net

Furthermore, the bromine atom can engage in halogen bonding, another important non-covalent interaction used in crystal engineering to control the packing of molecules in the solid state. nih.gov The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions involving the aromatic ring can lead to the formation of complex and functional supramolecular frameworks. The study of phenylsuccinic acid derivatives has already demonstrated their ability to form interesting crystal structures. researchgate.net

Pioneering Catalyst Design and Ligand Synthesis

The development of new catalysts and ligands is crucial for advancing chemical synthesis. The structure of this compound suggests its potential as a scaffold for the design of novel ligands for metal-catalyzed reactions. The carboxylic acid groups can act as coordination sites for metal ions, while the substituted phenyl ring can be modified to tune the electronic and steric properties of the resulting ligand.

Structurally-responsive ligands, which can change their coordination mode in response to external stimuli, are of particular interest in catalysis. researchgate.net The flexibility of the succinic acid backbone, combined with the functional handles on the aromatic ring, could be exploited to design such dynamic ligands. Phenylboronic acids have also found applications in the design of functional materials and sensors, and as mentioned, the bromo-substituent on the subject compound provides a direct route to this class of molecules. scichina.commdpi.comresearchgate.net

The following table provides a summary of the key characteristics of this compound:

| Property | Value |

| IUPAC Name | 2-(3-Bromo-4-methoxyphenyl)butanedioic acid |

| CAS Number | 327098-82-8 |

| Molecular Formula | C₁₁H₁₁BrO₅ |

| Molecular Weight | 303.11 g/mol |

| Key Structural Features | Brominated Phenyl Ring, Methoxy Group, Succinic Acid Moiety |

Development of Ligands Bearing the Bromo-methoxyphenylsuccinic Acid Motif

The field of coordination chemistry continually seeks novel organic ligands to construct metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with tailored properties. The compound this compound presents a promising, albeit largely unexplored, scaffold for ligand design. Its molecular architecture, featuring a succinic acid backbone for metal coordination, a rigid phenyl group, and electronically active bromo and methoxy substituents, offers a rich combination of features for creating advanced materials. While direct experimental data on ligands derived solely from this compound are scarce in published literature, a comprehensive analysis of its structural components allows for a scientifically grounded projection of its potential in the development of new ligands.

The succinic acid moiety provides two carboxylic acid groups, which can be deprotonated to form carboxylates. These carboxylate groups are versatile in their coordination to metal ions, capable of acting as monodentate, bidentate chelating, or bridging ligands. libretexts.org This versatility is a key factor in the formation of diverse network structures, from one-dimensional chains to complex three-dimensional frameworks. Research on analogous molecules, such as 2-phenylsuccinic acid, has demonstrated the capability of this backbone to form 2D coordination polymers. researchgate.net The presence of the phenyl ring introduces rigidity to the ligand structure, which is a desirable trait in crystal engineering for the predictable assembly of porous materials.

The substituents on the phenyl ring, a bromine atom and a methoxy group, are expected to play a crucial role in modulating the electronic properties and intermolecular interactions of the resulting metal complexes. The bromo group is an electron-withdrawing group that can influence the acidity of the carboxylic acid protons and participate in halogen bonding, a directional non-covalent interaction that can be exploited in the design of supramolecular architectures. The methoxy group, being electron-donating, can also influence the electronic environment of the aromatic ring and may offer an additional potential coordination site (an etheric oxygen) for certain metal ions. The interplay of these substituents can lead to fine-tuning of the properties of the resulting materials, such as their photoluminescence or catalytic activity.

The development of ligands based on the this compound motif would likely involve standard synthetic procedures for the formation of metal-carboxylate complexes. These typically include solvothermal or hydrothermal synthesis, where the ligand and a metal salt are heated in a suitable solvent to promote the crystallization of the coordination product. The choice of metal ion would be critical in determining the final structure and properties of the material. Lanthanide ions, for instance, could lead to luminescent materials, while transition metals like copper or zinc are often used to construct porous MOFs for gas storage or catalysis.

To illustrate the potential of this ligand motif, a hypothetical data table can be constructed based on the expected coordination behavior and the known properties of similar structures.

Interactive Data Table: Hypothetical Coordination Complexes of 2-(3-Bromo-4-methoxyphenyl)succinate (BMPS)

| Metal Ion | Potential Coordination Mode | Expected Structure Type | Potential Application |

|---|---|---|---|

| Zn(II) | Bridging bis-bidentate | 3D Metal-Organic Framework (MOF) | Gas storage, catalysis |

| Cu(II) | Bridging bis-monodentate | 2D Coordination Polymer | Magnetic materials |

| Eu(III) | Chelating and bridging | 1D Coordination Polymer | Luminescent sensor |

The broader scientific impact of developing ligands from this compound lies in the systematic exploration of multifunctional ligands for crystal engineering. The ability to control the dimensionality and topology of coordination polymers through the strategic placement of functional groups on a ligand backbone is a central goal in materials chemistry. The bromo-methoxyphenylsuccinic acid motif provides a platform to study the synergistic or competing effects of halogen bonding and hydrogen bonding in directing the assembly of metal-organic structures. Furthermore, the synthesis of chiral ligands from racemic or enantiopure this compound could lead to the creation of homochiral MOFs, which are of significant interest for enantioselective separations and asymmetric catalysis. While still a nascent area of investigation, the development of ligands bearing the bromo-methoxyphenylsuccinic acid motif holds considerable promise for the advancement of functional coordination materials.

Conclusion and Future Research Directions

Summary of Current Research Contributions and Gaps

A thorough review of the existing scientific literature reveals a significant gap in the knowledge surrounding 2-(3-Bromo-4-methoxyphenyl)succinic acid. While its constituent parts—a brominated methoxyphenyl group and a succinic acid moiety—are well-studied in other chemical contexts, their combination in this specific arrangement has not been the subject of extensive investigation.

Current knowledge can be primarily inferred from research on analogous compounds. For instance, the related compound 2-(3-Bromo-4-methoxyphenyl)acetic acid is recognized as a valuable intermediate in the synthesis of natural products. nih.gov This suggests that the 3-bromo-4-methoxyphenyl fragment is a useful building block in organic synthesis. Similarly, succinic acid and its derivatives are widely utilized as precursors for pharmaceuticals, biopolymers, and food additives. nih.govnews-medical.net

However, there is a clear absence of studies focusing directly on this compound. Key research gaps include:

Validated Synthetic Routes: There are no established and optimized synthetic protocols specifically for this compound in peer-reviewed literature.

Physicochemical Characterization: Comprehensive data on its spectral properties, crystal structure, and other physical constants are not readily available.

Biological Activity Screening: The potential pharmacological effects of this molecule remain entirely unexplored.

Material Science Applications: Its utility as a monomer for polymer synthesis or as a component in functional materials has not been investigated.

Identification of Unexplored Research Avenues and Methodological Challenges

The aforementioned gaps highlight numerous opportunities for future research. A systematic investigation into this compound could yield valuable scientific insights and practical applications.

Unexplored Research Avenues:

Synthetic Chemistry:

Development of efficient and stereoselective synthetic methods to produce this compound. This could involve novel catalytic approaches to introduce the succinic acid moiety to the brominated phenyl ring.

Exploration of this molecule as a scaffold for the synthesis of a library of derivatives, which can then be screened for various biological activities.

Medicinal Chemistry:

Investigation of its potential as an anticancer agent, given that other brominated compounds have shown promise in this area. semanticscholar.org

Screening for activity as an enzyme inhibitor, as succinic acid derivatives are known to inhibit enzymes like acetylcholinesterase. researchgate.net

Evaluation of its potential as an antimicrobial agent.

Materials Science:

Exploration of its use as a monomer in the synthesis of novel polyesters or polyamides. The presence of the bromine atom could impart flame-retardant properties to the resulting polymers.

Investigation of its potential for creating metal-organic frameworks (MOFs) with unique catalytic or absorption properties.

Methodological Challenges:

Stereocontrol: The succinic acid moiety has a chiral center, and developing synthetic routes that can selectively produce a single enantiomer will be a significant challenge.

Purification: The presence of multiple polar functional groups may complicate the purification of the final compound and its derivatives.

Limited Starting Materials: The availability and cost of appropriately substituted starting materials for its synthesis could be a limiting factor.

Broader Implications for Sustainable Synthesis and Functional Material Design

Research into this compound could have implications that extend beyond this single molecule. The development of sustainable synthetic routes, for example, could contribute to the broader goal of green chemistry. The production of succinic acid is increasingly shifting towards bio-based methods using renewable biomass, and integrating these sustainable practices into the synthesis of its derivatives would be a significant advancement. nih.gov

The potential for this molecule to serve as a versatile building block in both medicinal chemistry and materials science makes it a compelling target for future research. The path from its current obscurity to a well-characterized and potentially valuable chemical is a clear and exciting direction for the scientific community to explore.

Compound Information Tables

Table 1: Properties of this compound and Related Compounds

| Property | This compound | 2-(3-Bromo-4-methoxyphenyl)acetic acid | 2-(3,4-Dimethoxyphenyl)succinic acid |

|---|---|---|---|

| CAS Number | 327098-82-8 bldpharm.com | 38944-79-9 | 38175-27-8 nih.gov |

| Molecular Formula | C11H11BrO5 bldpharm.com | C9H9BrO3 nih.gov | C12H14O6 nih.gov |

| Molecular Weight | 303.11 g/mol bldpharm.com | 245.07 g/mol sigmaaldrich.com | 254.24 g/mol nih.gov |

| Melting Point | Not Available | 113.2-114.1 °C nih.gov | Not Available |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid |

| 2-(3,4-Dimethoxyphenyl)succinic acid |

| Succinic acid |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-(3-Bromo-4-methoxyphenyl)succinic acid?

- Methodology : Regioselective bromination of 4-methoxyphenylsuccinic acid using bromine (Br₂) in acetic acid is a common approach. The reaction is typically conducted at room temperature with stoichiometric control to avoid over-bromination. Post-reaction, crystallization in polar solvents (e.g., ethanol/water mixtures) yields pure product. This method is analogous to the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine addition to the aromatic ring is guided by electron-donating methoxy groups .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using nuclear Overhauser effect (NOE) NMR or X-ray crystallography.

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and verify absence of byproducts (e.g., di-brominated species).

- X-ray Crystallography : Resolve molecular geometry, hydrogen-bonding motifs (e.g., centrosymmetric R₂²(8) dimers), and substituent effects on bond angles .

- Purity Analysis : Gas chromatography (GC) and neutralization titration for quantifying acid content (>98% purity thresholds) .

Q. How is the crystal structure determined, and what software is used?

- Procedure : Single-crystal X-ray diffraction data are collected and refined using SHELX programs (e.g., SHELXL for structure refinement). Hydrogen-bonding networks are analyzed to understand packing motifs. The methoxy group’s near-planarity with the aromatic ring and the succinic acid moiety’s perpendicular orientation are key structural features .

Advanced Research Questions

Q. How do electronic properties of substituents influence molecular geometry and reactivity?

- Mechanistic Insight : Electron-withdrawing bromine increases C–C–C bond angles at its position (e.g., 121.5° vs. 118.2° for methoxy), altering ring strain and reactivity. This electronic effect impacts regioselectivity in subsequent reactions (e.g., cross-coupling) .

- Experimental Validation : Compare bond angles and torsional parameters across derivatives using crystallographic data and density functional theory (DFT) calculations.

Q. What experimental designs optimize yield and purity during synthesis?

- Design Strategies :

- Plackett-Burman Design : Screen variables (e.g., solvent ratio, temperature, bromine stoichiometry) to identify critical factors affecting yield .

- Central Composite Design : Optimize reaction conditions (e.g., time, concentration) using response surface methodology .

Q. How is this compound utilized in natural product synthesis?

- Applications : Serves as a precursor in synthesizing antimitotic agents like Combretastatin A-4 via Perkin condensation/decarboxylation. The bromine atom facilitates Suzuki-Miyaura cross-coupling for biaryl formation .

- Case Study : In Combretastatin synthesis, the succinic acid moiety is decarboxylated to form a stilbene core, with bromine enabling further functionalization .

Q. What hydrogen-bonding motifs are observed, and how do they affect crystallization?

- Observations : Centrosymmetric dimers linked via O–H···O hydrogen bonds (R₂²(8) motif) dominate the crystal lattice. These motifs influence solubility and melting behavior, critical for purification .

- Implications : Tailor solvent systems (e.g., DMSO/water) to exploit hydrogen-bonding patterns for controlled crystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products